3-(But-3-enyloxy)phenylboronic acid
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Overview
Description
3-(But-3-enyloxy)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a but-3-enyloxy group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-enyloxy)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-enyloxy)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
3-(But-3-enyloxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(But-3-enyloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and separation technologies. The boronic acid group can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
3-(But-3-enyloxy)phenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the but-3-enyloxy group, making it less versatile in certain synthetic applications.
4-(3-Butenyloxy)phenylboronic acid: Similar structure but with the but-3-enyloxy group in a different position, which can affect its reactivity and applications.
3-Formylphenylboronic acid: Contains a formyl group instead of the but-3-enyloxy group, leading to different chemical properties and uses.
Properties
IUPAC Name |
(3-but-3-enoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8,12-13H,1,3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUIBIWFWKPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC=C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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